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Compound Name: 3’-Beta-C-Methyl-inosine

Cat. No.: B15583249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

potential biological significance of 3’-Beta-C-Methyl-inosine, a purine nucleoside analog.

While specific biological data for this compound is not extensively available in public literature,

this document outlines the well-established synthetic routes for this class of molecules and

contextualizes its potential therapeutic applications based on data from closely related analogs.

Introduction: The Rationale for 3'-Modified
Nucleosides
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their

mechanism of action often relies on their ability to mimic natural nucleosides, allowing them to

be incorporated into growing DNA or RNA chains by viral or cellular polymerases. Modifications

to the sugar moiety, particularly at the 2' and 3' positions, can disrupt the replication process,

leading to chain termination or non-functional nucleic acids.

The introduction of a C-methyl group at the 3'-position of the ribose sugar, as in 3’-Beta-C-
Methyl-inosine, represents a strategic modification. This alteration can confer several

desirable properties:

Stereochemical Hindrance: The methyl group can prevent the formation of the 3'-5'

phosphodiester bond, acting as a chain terminator.
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Enzymatic Recognition: The molecule may still be recognized and phosphorylated by cellular

or viral kinases to its active triphosphate form.

Increased Stability: The C-C bond of the methyl group is more resistant to enzymatic

cleavage than the natural C-O bond.

While 3'-C-methyladenosine has been noted for its potent anticancer activity, the exploration of

other 3'-C-methylated purine nucleosides like the inosine analog remains an area of interest for

developing novel therapeutics.[1]

Synthesis of 3’-Beta-C-Methyl-inosine
The synthesis of 3'-C-methylribonucleosides is achieved through a multi-step process that

begins with a common branched-chain sugar precursor. A widely adopted and efficient method

utilizes 1,2:5,6-di-O-isopropylidene-3-C-methyl-alpha-D-allofuranose as the starting material.[2]

[3] The overall synthetic strategy involves the chemical transformation of this precursor into a

suitable ribofuranose derivative, which is then coupled with the desired nucleobase.

Experimental Protocol: A Generalized Synthesis
The following protocol is a generalized procedure for the synthesis of 3'-C-

methylribonucleosides, adapted for the preparation of 3’-Beta-C-Methyl-inosine.

Step 1: Preparation of 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose

This key intermediate is synthesized from 1,2:5,6-di-O-isopropylidene-3-C-methyl-alpha-D-

allofuranose. The process involves selective deprotection and subsequent acetylation and

benzoylation to yield the desired ribofuranose derivative. This transformation prepares the

sugar moiety for coupling with the nucleobase.[2]

Step 2: Vorbrüggen Glycosylation

The coupling of the sugar and the nucleobase is typically achieved via a Vorbrüggen

glycosylation reaction.

Silylation of Hypoxanthine: Hypoxanthine is silylated to enhance its solubility and

nucleophilicity. This is commonly done by refluxing with N,O-bis(trimethylsilyl)acetamide
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(BSA) or hexamethyldisilazane (HMDS) in an anhydrous solvent like acetonitrile.

Coupling Reaction: The silylated hypoxanthine is then reacted with the prepared 1,2,3-tri-O-

acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose in the presence of a Lewis acid catalyst,

typically trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is carried out under

anhydrous conditions and an inert atmosphere. The stereochemistry of the glycosidic bond is

controlled by the neighboring group participation of the 2'-acetyl group, which generally

favors the formation of the desired β-anomer.

Work-up and Purification: The reaction mixture is quenched, and the protected nucleoside is

purified using column chromatography.

Step 3: Deprotection (Ammonolysis)

The final step involves the removal of the acetyl and benzoyl protecting groups to yield 3’-Beta-
C-Methyl-inosine.

Ammonolysis: The protected nucleoside is dissolved in a saturated solution of ammonia in

methanol.

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer

chromatography (TLC) until all the starting material is consumed.

Purification: The solvent is evaporated, and the crude product is purified by recrystallization

or column chromatography to yield the final compound.[2]
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Potential Biological Activity and Mechanism of
Action
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While direct biological data for 3’-Beta-C-Methyl-inosine is scarce, the activities of related

compounds provide a strong rationale for its investigation as a therapeutic agent. Purine

nucleoside analogs are known to possess broad antitumor activity, particularly against

lymphoid malignancies.[4] The proposed mechanisms often involve the inhibition of DNA

synthesis and the induction of apoptosis.[5][6]

Anticancer Potential
Studies on other 3'-C-methylated nucleosides have demonstrated significant anticancer

properties. For instance, 3'-C-methyladenosine has shown potent activity against various

human leukemia and carcinoma cell lines.[1] It is plausible that 3’-Beta-C-Methyl-inosine,

after intracellular phosphorylation to its 5'-triphosphate form, could act as an inhibitor of DNA

and/or RNA polymerases.
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Antiviral Potential
Modifications at the 3' position of the ribose ring are a common feature of many antiviral

nucleoside analogs. While some 3'-C-branched nucleosides have shown limited antiviral

activity against certain viruses like HSV-1, HSV-2, and HIV-1, others have demonstrated

efficacy.[1] The antiviral spectrum of 3’-Beta-C-Methyl-inosine would need to be determined

empirically. Its mechanism would likely involve the inhibition of viral RNA-dependent RNA or

reverse transcriptase enzymes.

Data from Related Analogs
To provide a quantitative context, the biological activities of other 3'-modified nucleosides are

summarized below.
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Compound Target/Cell Line Activity Value

3'-Deoxy-3'-C-

(hydroxymethyl)thymi

dine

L1210 Cells ED50 50 µM

3'-Deoxy-3'-C-

(hydroxymethyl)thymi

dine

P388 Cells ED50 5 µM

3'-Deoxy-3'-C-

(hydroxymethyl)thymi

dine

S-180 Cells ED50 10 µM

3'-Deoxy-3'-C-

(hydroxymethyl)thymi

dine

CCRF-CEM Cells ED50 1 µM

3'-C-Methyladenosine K562, HT-29, CaCo-2 IC50 ~18 µM

Table 1: Biological activity of selected 3'-C-modified nucleoside analogs. Data sourced from

related studies.[1]

Future Directions
The established synthetic pathways for 3'-C-methyl ribonucleosides make 3’-Beta-C-Methyl-
inosine an accessible target for synthesis and biological evaluation. Future research should

focus on:

Optimized Synthesis: Fine-tuning the glycosylation and deprotection steps to maximize the

yield and purity of 3’-Beta-C-Methyl-inosine.

In Vitro Screening: Evaluating the compound against a broad panel of cancer cell lines and a

diverse range of viruses to determine its cytotoxic and antiviral activity.

Mechanism of Action Studies: Investigating the specific cellular and viral enzymes inhibited

by the triphosphate form of the analog.
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Structural Biology: Co-crystallization studies with target polymerases to understand the

structural basis of inhibition.

Conclusion
3’-Beta-C-Methyl-inosine is a synthetically feasible purine nucleoside analog with therapeutic

potential. Based on the known activities of related 3'-modified nucleosides, it stands as a

promising candidate for investigation in both oncology and virology. The technical framework

for its synthesis is well-established, paving the way for its production and comprehensive

biological characterization. Further research is warranted to elucidate its specific activities and

potential as a next-generation therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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